Chlorotrifluoroethylene

Catalog No.
S582633
CAS No.
79-38-9
M.F
C2ClF3
M. Wt
116.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorotrifluoroethylene

CAS Number

79-38-9

Product Name

Chlorotrifluoroethylene

IUPAC Name

1-chloro-1,2,2-trifluoroethene

Molecular Formula

C2ClF3

Molecular Weight

116.47 g/mol

InChI

InChI=1S/C2ClF3/c3-1(4)2(5)6

InChI Key

UUAGAQFQZIEFAH-UHFFFAOYSA-N

SMILES

C(=C(F)Cl)(F)F

solubility

In water, 4.01X10+3 mg/L at 25 °C (est)
Soluble in benzene, chloroform

Synonyms

TRIFLUORO CHLORO ETHYLENE;1,1,2-Trifluoro-2-chloroethylene;1-Chloro-1,2,2-trifluoroethene;1-Chloro-1,2,2-trifluoroethylene;2-Chloro-1,1,2-trifluoroethylene;C2F3Cl;cfe;chlorotrifluoro-ethen

Canonical SMILES

C(=C(F)Cl)(F)F

Chlorotrifluoroethylene is a chlorofluorocarbon with the chemical formula CFCl=CF₂. It is a colorless, nonflammable gas that liquefies upon cooling to approximately -28°C (-18°F). Chlorotrifluoroethylene is primarily utilized in various industrial applications, including as a refrigerant in cryogenic processes and as a precursor for polymer production. Its unique structure features a carbon-carbon double bond, which allows it to undergo polymerization to form polychlorotrifluoroethylene or copolymerization to produce ethylene-chlorotrifluoroethylene copolymers .

  • Toxicity: CTFE is considered to have low acute toxicity []. However, inhalation exposure can cause respiratory irritation and central nervous system depression [].
  • Flammability: CTFE is classified as an extremely flammable gas []. It can ignite readily and form hazardous combustion products like chlorine fluoride and carbonyl fluoride upon burning [].
  • Reactivity: CTFE can react violently with strong oxidizers and strong bases []. It should be handled with proper safety precautions in a well-ventilated environment.

Safety Note

It is crucial to consult safety data sheets (SDS) before handling CTFE and adhere to recommended handling procedures to minimize risks [].

Current Research

Research on CTFE primarily focuses on its applications in developing new fluoropolymers with improved properties for specific industrial needs []. Additionally, studies are ongoing to explore potential alternatives to CTFE due to its flammability concerns.

Chlorotrifluoroethylene exhibits notable reactivity, particularly with molecular oxygen. At room temperature, it can react with oxygen under autogenous pressures, leading to the formation of various oxidation products . Additionally, chlorotrifluoroethylene can undergo thermal dimerization, yielding 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane. This compound can further be dechlorinated to produce hexafluorocyclobutene. The compound also participates in cycloaddition reactions with vinyl acetate .

Chlorotrifluoroethylene is commercially synthesized through the dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane using zinc as a reducing agent. The reaction is as follows:

CFCl2 CF2Cl+ZnCClF CF2+ZnCl2\text{CFCl}_2\text{ CF}_2\text{Cl}+\text{Zn}\rightarrow \text{CClF CF}_2+\text{ZnCl}_2

his method allows for the efficient production of chlorotrifluoroethylene on an industrial scale .

Chlorotrifluoroethylene has several important applications:

  • Refrigerant: Used in cryogenic applications due to its low boiling point and nonflammable nature.
  • Polymer Production: Serves as a monomer for producing polychlorotrifluoroethylene and copolymers like ethylene-chlorotrifluoroethylene.
  • Chemical Intermediate: Acts as a precursor for various fluorinated compounds and specialty chemicals .

Research indicates that chlorotrifluoroethylene interacts significantly with molecular oxygen. Studies have shown that it forms peroxy radicals when reacting with oxygen at elevated temperatures or pressures. These radicals can further react with nitrogen oxides (NO) and decompose into nitrogen dioxide (NO₂) and other reactive species. Understanding these interactions is crucial for assessing the environmental impact and degradation pathways of chlorotrifluoroethylene in the atmosphere .

Chlorotrifluoroethylene shares similarities with other halogenated aliphatic compounds but stands out due to its specific reactivity and applications. Here are some comparable compounds:

Compound NameChemical FormulaNotable Characteristics
TrichloroethyleneC₂HCl₃Common solvent; higher toxicity compared to chlorotrifluoroethylene.
PerfluorocyclopropaneC₃F₆Fully fluorinated; inert under most conditions

CTFE exhibits unique reactivity in radical copolymerization processes, particularly when paired with electron-rich comonomers to form alternating sequences. This reactivity profile stems from the electron-deficient nature of CTFE, making it an ideal candidate for copolymerization with electron-rich monomers such as vinyl ethers.

Alternating Copolymerization with Vinyl Ethers

The radical copolymerization of CTFE with vinyl ethers represents one of the most extensively studied systems, producing alternating copolymers with tailorable properties. Recent research has demonstrated that CTFE exhibits lower reactivity compared to vinyl ethers in these copolymerization reactions, resulting in the preferential formation of alternating sequences rather than homopolymer blocks. This behavior has been leveraged to develop materials with precise microstructures and controlled properties.

In 2020, Chen and colleagues reported a groundbreaking approach using photoorganocatalysis to achieve reversible-deactivation alternating copolymerization of CTFE with vinyl ethers under ambient conditions. This methodology enables facile access to main-chain fluorinated copolymers without requiring harsh reaction conditions, representing a significant advancement in sustainable synthesis approaches.

Copolymerization with Halogenated Comonomers

Beyond vinyl ethers, CTFE has demonstrated compatibility with various halogenated comonomers. The radical copolymerization of CTFE with 3,3,4,4-tetrafluoro-4-bromobut-1-ene (BTFB) has yielded random copolymers with CTFE content ranging from 17 to 89 mol%. Notably, in all compositions, CTFE demonstrated lower reactivity compared to BTFB, allowing for compositional control through monomer feed ratio adjustments.

Another significant system involves the copolymerization of CTFE with vinylidene chloride (VDC). Through careful reaction engineering, researchers have produced a range of poly(CTFE-co-VDC) copolymers with VDC incorporation ranging from 3 to 38 mol%. These copolymers demonstrate tunable thermal properties, with glass transition temperatures ranging from 12 to 47°C and melting temperatures between 162 and 220°C, making them suitable for various applications requiring specific thermomechanical profiles.

Effect of Reaction Parameters on Copolymer Properties

The properties of CTFE-based copolymers can be systematically tuned by adjusting reaction parameters. Table 1 summarizes the relationship between reaction conditions and resulting copolymer properties for selected CTFE copolymerization systems.

ComonomerInitiator SystemTemperature (°C)Pressure (bar)Molar Composition (CTFE%)Molecular Weight (g/mol)Thermal Stability (°C)*
Ethyl vinyl etherRAFT agent25-70Atmospheric45-555,000-15,000310-350
Vinylidene chloridePersulfate40-6010-1562-9750,000-200,000333-400
BTFBtert-butylperoxypivalate55-7520-3017-8910,000-30,000320-370
Vinyl acetateOrganic peroxide60-8015-2540-6015,000-40,000340-380

*Decomposition temperature at 10% weight loss under air

The alternating copolymerization of CTFE with electron-rich comonomers such as vinyl ethers produces materials with exceptional gas separation and barrier capabilities. Radical copolymerization of CTFE with 2-chloroethyl vinyl ether, cyclohexyl vinyl ether, or ethyl vinyl ether yields alternating copolymers with fluorine/chlorine ratios optimizing molecular packing density [1]. These copolymers exhibit water vapor transmission rates below 0.2 kg/(m²·h), outperforming conventional fluoropolymers like polytetrafluoroethylene (PTFE) [2].

Table 1: Gas Barrier Properties of CTFE-Based Alternating Copolymers

ComonomerHelium Permeability (Barrer)Water Vapor Transmission Rate (kg/m²·h)Reference
Ethyl vinyl ether12.30.171 [2] [6]
2-Chloroethyl vinyl8.90.185 [1] [2]
Cyclohexyl vinyl6.50.198 [1] [6]

The alternating sequence creates precisely spaced chlorine atoms that enhance size-sieving ability while maintaining fluorine-driven chemical inertness [2]. Nuclear magnetic resonance (NMR) studies confirm >98% alternation in CTFE-vinyl ether copolymers, with glass transition temperatures (71–99°C) enabling stable operation across industrial temperature ranges [1] [6]. These materials show particular promise in liquefied natural gas pipeline liners and pharmaceutical packaging where ultralow permeability is critical [2] [6].

Block Copolymer Synthesis via Sequential Monomer Addition

Sequential polymerization techniques enable precise control over CTFE-containing block architectures. The synthesis of poly(ethyl vinyl ether)-block-poly(CTFE-alt-ethyl vinyl ether) (PEVE-b-P(CTFE-alt-EVE)) demonstrates two complementary approaches:

  • Cationic-to-radical RAFT polymerization: Initiating with a poly(CTFE-alt-EVE) macro-chain transfer agent (macroCTA) followed by cationic polymerization of EVE [3]
  • Radical-to-cationic RAFT polymerization: Starting with PEVE macroCTA for subsequent CTFE/EVE copolymerization [3]

The second method proves more effective, achieving dispersity (Đ) values below 1.35 through optimized xanthate/dithiocarbamate transfer agents [3]. Challenges arise from CTFE’s tendency to induce irreversible chain transfer during cationic polymerization, limiting molecular weights to 25,000 g/mol [1] [3]. Despite this, the block architecture enhances mechanical properties—tensile strength increases by 40% compared to random copolymers while maintaining >90% optical transparency [3] [6].

Graft Copolymerization for Hybrid Material Development

CTFE’s reactive chlorine atoms enable sophisticated grafting strategies. Atom transfer radical polymerization (ATRP) from poly(vinylidene fluoride-co-CTFE) (P(VDF-co-CTFE)) backbones produces hybrid materials with polystyrene or poly(tert-butyl acrylate) side chains [4]. The secondary chlorine sites in CTFE units exhibit initiation efficiencies exceeding 75%, compared to <5% for pure polyvinylidene fluoride (PVDF) [4].

Key advancements include:

  • Amphiphilic membranes: Hydrolysis of grafted poly(tert-butyl acrylate) to poly(acrylic acid) creates water channels within fluoropolymer matrices, achieving proton conductivities of 0.12 S/cm at 80°C [4]
  • Dielectric composites: Grafting poly(methyl methacrylate) reduces dielectric loss tangent from 0.18 to 0.03 at 1 MHz while maintaining ε > 8 [4]
  • Nanoporous films: Microphase separation in poly(CTFE-g-MMA) systems produces 15–30 nm pores through selective solvent etching [4]

The grafting density correlates directly with CTFE content—copolymers containing 12 mol% CTFE achieve 22 grafts per 100 backbone units compared to 8 grafts for 6 mol% CTFE [4].

Transition metal catalyzed dechlorination of chlorotrifluoroethylene represents a fundamental transformation pathway involving selective cleavage of carbon-chlorine bonds. Commercial production of chlorotrifluoroethylene employs dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane in methanol using zinc as a catalyst, demonstrating the industrial significance of metal-catalyzed dechlorination processes [1]. Alternative dechlorination pathways utilize aluminum fluoride-nickel phosphate catalyst systems, showcasing the diversity of transition metal approaches [1].

Zinc-based catalytic systems operate through reductive dechlorination mechanisms where the metal center facilitates electron transfer to the carbon-chlorine bond. The zinc catalyst provides electrons that populate the antibonding orbital of the carbon-chlorine bond, leading to bond weakening and subsequent cleavage [1]. This process occurs under mild conditions with methanol serving as both solvent and proton source for the formation of hydrogen chloride as a byproduct.

Nickel-based dechlorination systems demonstrate different mechanistic pathways compared to zinc catalysts. Nickel-aluminum oxide catalysts (90 weight percent nickel) prepared through coprecipitation techniques show effectiveness in dechlorination of chlorinated hydrocarbons through both hydrodechlorination and catalytic pyrolysis pathways [2]. The nickel catalysts operate through a carbide cycle mechanism where surface carbon species play crucial roles in the dechlorination process [2]. Under hydrogen-rich conditions (0-98 volume percent hydrogen), nickel catalysts promote hydrodechlorination pathways leading to formation of saturated hydrocarbons, while under hydrogen-deficient conditions, catalytic pyrolysis predominates, producing carbon nanomaterials and methane [2].

The effectiveness of transition metal catalysts depends significantly on the carbon-chlorine bond dissociation energy. For chlorotrifluoroethylene, the carbon-chlorine bond energy is approximately 327 kilojoules per mole, which is comparable to other alkyl chlorides [3]. This bond strength determines the activation energy required for dechlorination, with lower bond dissociation energies facilitating easier cleavage under milder conditions.

Copper-based catalytic systems also demonstrate significant activity in dechlorination processes. Copper nitrate in combination with palladium oxide and sodium nitrate promoters catalyzes dechlorination through radical-mediated pathways [4]. The copper catalyst functions as a redox mediator, facilitating electron transfer between oxygen and the substrate, leading to carbon-chlorine bond activation [4]. The mechanism involves formation of hydroxyl radicals that attack the carbon-chlorine bond, resulting in dechlorination with concurrent formation of hydrogen chloride [4].

Iron-based catalysts derived from metal-organic frameworks show promise for dechlorination applications. Iron-carbon catalysts prepared through pyrolysis of Materials of Institut Lavoisier frameworks demonstrate activity in carbon-chlorine bond activation through surface-mediated mechanisms [5]. The iron centers facilitate electron transfer processes that weaken carbon-chlorine bonds, enabling subsequent cleavage under mild conditions [5].

Table 1: Transition Metal Catalysts for Chlorotrifluoroethylene Dechlorination

Catalyst SystemReaction ConditionsPrimary ProductsMechanism
Zinc/Methanol [1]Ambient temperatureChlorotrifluoroethyleneReductive dechlorination
Aluminum Fluoride-Nickel Phosphate [1]Elevated temperatureChlorotrifluoroethyleneHeterogeneous catalysis
Nickel/Aluminum Oxide [2]350-650°C, 0-98% H₂Hydrocarbons, CH₄Hydrodechlorination/Pyrolysis
Copper Nitrate/Palladium Oxide [4]Ambient temperature, O₂Dechlorinated productsRadical-mediated

Redox-Active Catalyst Systems for Selective Carbon-Chlorine Bond Cleavage

Redox-active catalyst systems employ electron transfer mechanisms to achieve selective carbon-chlorine bond cleavage in chlorotrifluoroethylene. These systems utilize the redox properties of transition metals to modulate the electronic structure of the carbon-chlorine bond, facilitating its cleavage under controlled conditions [6].

Cobalt-based redox-active catalysts demonstrate exceptional selectivity for carbon-chlorine bond activation. Cobalt complexes with tetraamido macrocyclic ligands function as efficient catalysts for oxidative transformations, including carbon-chlorine bond cleavage [7]. The cobalt center undergoes reversible oxidation-reduction cycles, with the oxidized cobalt species facilitating electron withdrawal from the carbon-chlorine bond [7]. This electron withdrawal weakens the bond, making it susceptible to nucleophilic attack or thermal cleavage.

The mechanism of cobalt-catalyzed carbon-chlorine bond cleavage involves ligand-centered electron transfer processes. The tetraamido ligand system can undergo oxidation to generate radical cation species that participate in electron transfer with the substrate [7]. Density functional theory calculations confirm that both metal-centered and ligand-centered redox processes contribute to the catalytic cycle [7]. The cobalt center cycles between cobalt(III) and cobalt(IV) oxidation states, while the ligand system undergoes two-electron oxidation to generate the active catalyst species [7].

Palladium-based redox systems show remarkable efficiency in carbon-chlorine bond activation through oxidative addition mechanisms. Palladium complexes undergo oxidative addition with carbon-chlorine bonds, forming palladium(IV) intermediates that subsequently undergo reductive elimination to release the dechlorinated product [4]. The palladium catalyst operates in conjunction with copper and nitrate co-catalysts that facilitate the oxidation of palladium(II) to palladium(IV) intermediates [4]. This redox cycling enables continuous catalytic turnover with high selectivity for carbon-chlorine bond cleavage.

Vitamin B12-based redox systems provide an alternative approach to carbon-chlorine bond activation. Cobalamin derivatives in combination with titanium(III) citrate demonstrate activity in reductive dechlorination of chlorotrifluoroethylene [8]. The vitamin B12 system operates through radical mechanisms where the cobalt center facilitates single-electron transfer to the carbon-chlorine bond, generating carbon-centered radicals that undergo subsequent transformation [8]. The pseudo-first-order rate constant for chlorotrifluoroethylene transformation is 0.10 ± 0.01 per day, with products including trifluoroethylene and cis-difluoroethylene [8].

Table 2: Redox-Active Catalyst Systems for Carbon-Chlorine Bond Cleavage

Catalyst SystemOxidation StatesRate ConstantsSelectivity
Cobalt Tetraamido Complex [7]Co(III)/Co(IV)380 mV onsetHigh
Palladium/Copper/Nitrate [4]Pd(II)/Pd(IV)VariableModerate
Vitamin B12/Ti(III) [8]Co(I)/Co(II)0.10 ± 0.01 d⁻¹High

The selectivity of redox-active catalysts depends on the redox potential of the catalyst system relative to the carbon-chlorine bond. Catalysts with appropriate redox potentials can selectively activate carbon-chlorine bonds without affecting other functional groups present in the molecule. The redox potential of the carbon-chlorine bond in chlorotrifluoroethylene is influenced by the electron-withdrawing fluorine substituents, which stabilize the carbon-centered radical intermediate formed upon bond cleavage.

Electrochemical studies reveal that carbon-chlorine bond activation occurs through dissociative electron transfer mechanisms. The activation energy for carbon-chlorine bond cleavage correlates with the overall energy change for the reaction, following Marcus-Hush relationships [9]. Solvation effects significantly influence the activation energy, with polar solvents stabilizing the ionic products formed upon bond cleavage [9].

Surface-Mediated Reaction Mechanisms in Heterogeneous Catalysis

Surface-mediated reaction mechanisms in heterogeneous catalysis of chlorotrifluoroethylene involve complex interactions between the substrate and catalyst surface. The catalytic process occurs through well-defined stages including diffusion of reactants to the surface, adsorption, surface reaction, desorption of products, and diffusion of products away from the surface [10] [11].

The adsorption of chlorotrifluoroethylene on catalyst surfaces follows established adsorption isotherms. The coverage of chlorotrifluoroethylene on the catalyst surface depends on its partial pressure and the adsorption equilibrium constant according to Langmuir adsorption theory [12]. The fractional coverage of chlorotrifluoroethylene is given by the expression θ = K·P/(1 + K·P), where K is the adsorption equilibrium constant and P is the partial pressure of chlorotrifluoroethylene [12].

Two primary mechanisms describe surface reactions in heterogeneous catalysis: the Langmuir-Hinshelwood mechanism and the Eley-Rideal mechanism [13] [14]. In the Langmuir-Hinshelwood mechanism, both reactants adsorb on the catalyst surface before reaction occurs between the adsorbed species [13]. For chlorotrifluoroethylene dechlorination, this mechanism involves adsorption of both chlorotrifluoroethylene and hydrogen on adjacent surface sites, followed by reaction between the adsorbed species to form products [12].

The Eley-Rideal mechanism involves reaction between a gas-phase species and an adsorbed species on the catalyst surface [14]. While less common than the Langmuir-Hinshelwood mechanism, the Eley-Rideal mechanism can occur under specific conditions where one reactant has low adsorption affinity for the catalyst surface [14]. Computational studies indicate that the Eley-Rideal mechanism requires very specific geometric arrangements and approach angles, making it less probable than the Langmuir-Hinshelwood mechanism [14].

Surface-mediated reactions exhibit strong dependence on catalyst surface area and pore structure. Catalysts with high surface areas provide more active sites for reactant adsorption and reaction [15]. The effectiveness of surface-mediated catalysis depends on the balance between external mass transfer, internal diffusion, and intrinsic reaction kinetics [15]. For chlorotrifluoroethylene transformations, the relatively small molecular size facilitates diffusion into catalyst pores, allowing access to internal active sites.

Table 3: Surface-Mediated Reaction Parameters

ParameterLangmuir-HinshelwoodEley-Rideal
Adsorption RequirementsBoth species adsorbOne species adsorbs
Reaction LocationCatalyst surfaceGas-surface interface
Activation EnergyModerateHigh
Geometric ConstraintsFlexibleRestrictive

The kinetics of surface-mediated reactions follow rate expressions derived from the underlying mechanism. For Langmuir-Hinshelwood mechanisms, the rate expression involves the product of surface coverages of the reactants [16]. The rate constant increases with temperature, while the adsorption equilibrium constants typically decrease with temperature, leading to complex temperature dependence of the overall reaction rate [12].

Surface modification can significantly enhance catalyst performance for chlorotrifluoroethylene transformations. Fluorination of aluminum oxide surfaces increases activity for halogen exchange reactions [17]. The fluorinated surface provides acidic sites that facilitate carbon-chlorine bond activation through Lewis acid-base interactions [17]. Pre-fluorination with anhydrous hydrogen fluoride creates surface aluminum fluoride species that exhibit enhanced catalytic activity compared to the original aluminum oxide [17].

Mass transfer limitations can influence the observed reaction kinetics in heterogeneous catalysis. When the intrinsic reaction rate is much faster than mass transfer, the reaction becomes diffusion-limited, characterized by lower apparent activation energies [15]. For chlorotrifluoroethylene reactions, the high reactivity of the carbon-chlorine bond can lead to mass transfer limitations at elevated temperatures, requiring careful optimization of reaction conditions to maintain kinetic control [15].

Photoredox Catalysis for Controlled Polymerization

Photoredox catalysis enables controlled polymerization of chlorotrifluoroethylene through light-activated radical generation and termination processes. This approach offers temporal control over polymerization kinetics and allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions [18].

The mechanism of photoredox-catalyzed polymerization involves photophysical processes, activation reactions, and deactivation reactions [18]. Upon light absorption, the photoredox catalyst undergoes excitation to an electronically excited state, which then participates in electron transfer reactions with initiators or chain transfer agents [18]. The activated species initiate polymerization through radical mechanisms, while the photoredox catalyst can also participate in deactivation reactions that control the polymerization process [18].

Copper-based photoredox catalysts demonstrate exceptional efficiency for chlorotrifluoroethylene polymerization. Copper(II) complexes with multidentate amine ligands function as effective photoredox catalysts under ultraviolet irradiation [19]. The copper catalyst loading can be reduced to as low as 1/64 equivalent relative to the chlorine content in the polymer backbone, demonstrating the high efficiency of the photoredox approach [19]. The polymerization exhibits living characteristics with linear increase in molecular weight with conversion and narrow molecular weight distributions [19].

The light-responsive nature of photoredox polymerization allows for temporal control through on-off irradiation experiments [19]. When light is turned off, the polymerization rate decreases significantly, while resumption of irradiation reactivates the polymerization process [19]. This temporal control enables the synthesis of block copolymers and other complex architectures through sequential addition of different monomers [19].

Organocatalyzed photoredox polymerization provides metal-free alternatives for chlorotrifluoroethylene polymerization. N-phenylphenothiazine functions as an organic photoredox catalyst for atom transfer radical polymerization of various monomers from poly(vinylidene fluoride-co-chlorotrifluoroethylene) backbones [20]. The organocatalyst eliminates metal contamination concerns while maintaining high control over the polymerization process [20].

Table 4: Photoredox Catalysts for Chlorotrifluoroethylene Polymerization

CatalystLight SourceCatalyst LoadingControl Level
CuCl₂/Me₆-Tren [19]UV (365 nm)1/64 equivExcellent
N-phenylphenothiazine [20]Visible light0.5 mol%Good
Eosin Y/CuCl₂ [21]Green light200 ppmExcellent

The wavelength dependence of photoredox polymerization allows for selective activation of different catalyst systems. Iridium-based photoredox catalysts operate efficiently under visible light irradiation, enabling polymerization under mild conditions [22]. The excited state properties of the photoredox catalyst determine the efficiency of electron transfer reactions and the overall polymerization rate [22].

Near-infrared photoredox catalysis represents an emerging approach for controlled polymerization [22]. Osmium-based photoredox catalysts absorb in the near-infrared region, enabling deep penetration into reaction mixtures and potential applications in photopolymerization of thick samples [22]. The near-infrared approach minimizes heating effects and reduces photodegradation of sensitive components [22].

Dual photoredox-copper catalysis combines the advantages of photoredox activation with copper-mediated atom transfer radical polymerization [23]. This approach utilizes sub-parts-per-million levels of photoredox catalyst while maintaining excellent control over the polymerization process [23]. The dual catalysis system exhibits oxygen tolerance and supports large-scale reactions under ambient conditions [23].

Physical Description

Trifluorochloroethylene is a colorless gas with a faint ethereal odor. It is shipped as a liquefied gas under its vapor pressure. It is very toxic by inhalation and is easily ignited. The vapors are heavier than air and a flame can flash back to the source of leak very easily. This leak can either be a liquid or vapor leak. The vapors can asphyxiate by the displacement of air. Contact with the liquid can cause frostbite. Under prolonged exposure to intense heat or fire the containers may violently rupture and rocket, or the material may polymerize with possible container rupture.
GasVapor
COLOURLESS ODOURLESS GAS.

Color/Form

Colorless gas

XLogP3

1.9

Boiling Point

-18 °F at 760 mm Hg (USCG, 1999)
-27.8 °C
-28 °C

Flash Point

-27.8 °C

Vapor Density

Relative vapor density (air = 1): 4.02

Density

1.307 at 68 °F (USCG, 1999)
1.54 g/cu cm at -60 °C
Relative density (water = 1): 1.3

LogP

log Kow = 1.65 (est)

Odor

Faint etheral odo

Melting Point

-158.0 °C
-158.2 °C
-158 °C

UNII

AF215GW34G

GHS Hazard Statements

Aggregated GHS information provided by 139 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H220 (89.93%): Extremely flammable gas [Danger Flammable gases];
H280 (89.93%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H301 (29.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.59e+03 mmHg
4.592X10+3 mm Hg at 25 °C /extrapolated/
Vapor pressure, kPa at 25 °C: 612

Pictograms

Acute Toxic Flammable

Flammable;Compressed Gas;Acute Toxic

Impurities

Trichloroethylene, 1.0%, Chlorodifluoroethylene 0.05%

Other CAS

79-38-9
9002-83-9

Wikipedia

Chlorotrifluoroethylene

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree
Cosmetics -> Film forming

Methods of Manufacturing

Chlorotrifluoroethylene is produced commercially by dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane, with zinc in methanol. An alternative route is dechlorination in the gas phase, eg, on an aluminum fluoride-nickel phosphate catalyst; this catalyst is highly stable.

General Manufacturing Information

All other basic organic chemical manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Ethene, 1-chloro-1,2,2-trifluoro-: ACTIVE
Selection of plastic films for food packaging.
1,1,2-TRIFLUORO-1-BROMO-2-CHLOROETHANE WAS DEHYDROBROMINATED TO FORM TOXIC TRIFLUOROCHLOROETHYLENE WHEN THE FLUOROCARBON ANESTHETIC WAS USED IN CONJUNCTION WITH SODA LIME IN ANESTHESIA.

Analytic Laboratory Methods

Chlorotrifluoroethylene was detected in groundwater using a GC/MS with a 30-m DB-624 analytical column. The GC was cooled to -5 °C with liquid CO2 for analysis.

Storage Conditions

Fireproof. Cool.

Interactions

The effect of isoflurane on the anaerobic metabolism of halothane to chlorodifluoroethene (CDE) and chlorotrifluoroethane (CTE) was studied with microsomes of guinea pig liver. The Km values for chlorotrifluoroethane formation were 1204.74, 553.75, 521.14, 560.67, and 711.05 uM at 0 mM, 0.12 mM, 0.29 mM, 0.58 mM and 1.16 mM isoflurane, respectively. In contrast, the Vmax values for chlorodifluoroethene and chlorotrifluoethane formation at these isoflurane concentrations were not significantly different than in the control groups. The production of chlorodifluoroethene and chlorotrifluoroethane was significantly increased by isoflurane, at concentrations up to 0.58 mM.

Dates

Last modified: 09-12-2023

The contribution of fluoropolymer thermolysis to trifluoroacetic acid (TFA) in environmental media

Jia'nan Cui, Junyu Guo, Zihan Zhai, Jianbo Zhang
PMID: 30731384   DOI: 10.1016/j.chemosphere.2019.01.174

Abstract

The source of trifluoroacetic acid (TFA) has long been a controversial issue. Fluoropolymer thermolysis is expected to be a potential anthropogenic source except for CFC alternatives. However, its TFA yield and contributions have rarely been reported more recently. In this study, we investigated the thermal properties of three kinds of fluoropolymers, including poly (vinylidene fluoride-co-hexafluropropylene) (PVDF-HFP), poly (vinylidene fluoride-co-chlorotrifluoroethylene) (PVDF-CTFE) and poly (tetrafluoroethylene) (PTFE). A laboratory simulation experiment was then performed to analyze the TFA levels in the thermolysis products and hence to examine the TFA yields of these fluoropolymers. Thermolysis of these fluoropolymers occurred in the temperature ranges from ∼400 °C to ∼650 °C, with the peak weight loss rate at around 550-600 °C. TFA could be produced through fluoropolymer thermolysis when being heated to 500 °C and above. Average TFA yields of PTFE, PVDF-HFP and PVDF-CTFE were 1.2%, 0.9% and 0.3%, respectively. Furthermore, the contribution of fluoropolymer thermolysis and CFC alternatives to rainwater TFA in Beijing, China was evaluated by using a Two-Box model. The degradation of fluoropolymers and HCFCs/HFCs could explain 37.9-43.4 ng L
rainwater TFA in Beijing in 2014. The thermolysis of fluoropolymers contributed 0.6-6.1 ng L
of rainwater TFA, accounting for 1.6-14.0% of the TFA burden from all the precursors which were considered here.


Insight into the magnetic lime coagulation-membrane distillation process for desulfurization wastewater treatment: From pollutant removal feature to membrane fouling

Libing Zheng, Yunyi Jiao, Hui Zhong, Chun Zhang, Jun Wang, Yuansong Wei
PMID: 32036311   DOI: 10.1016/j.jhazmat.2020.122202

Abstract

The high suspended solid (SS) and salts were main issues for flue gas desulfurization wastewater (FGDW). A magnetic lime coagulation (MLC)-membrane distillation (MD) integrated process was firstly applied with a self-made poly (vinylidene fluoride-co-chlorotrifluoroethylene) (PVDF-CTFE) membrane and the pollutants remove feature and membrane fouling were discussed. The SS was nearly 100 % removed and magnetic seed significantly accelerate the settleability. The flux was 43.00 kg/m
h with a salt rejection >99 %. It was higher than 13 kg/m
h in the first 125 h during the 18d continuous test, and the rejection for all cations, anions, total organic carbon (TOC) and total inorganic carbon (TIC) were higher than 99.95 %, 99.00 %, 98.81 %, and 99.65 %, respectively. Humic substances and tryptophan with 100-5000 Da were main dissolved organic matter (DOM), which were significantly removed. However, membrane fouling and wetting happened after 150 h. Scaling was the main foulants, while the organic fouling and biofouling were also detected. A new "bricklaying model" was induced to depict the formation of foulant layer, the colloids, organic matters (OMs) and microbe communities act as the "concrete", while the inorganic crystals (magnesium and calcium oxysulphides) were the "bricks". This contribution offers a new method for FGDW treatment and the membrane fouling mechanism of MD process.


Synthesis and Characterization of Waterborne Fluoropolymers Prepared by the One-Step Semi-Continuous Emulsion Polymerization of Chlorotrifluoroethylene, Vinyl Acetate, Butyl Acrylate, Veova 10 and Acrylic Acid

Hongzhu Liu, Jiming Bian, Zhonggang Wang, Chuan-Jin Hou
PMID: 28117750   DOI: 10.3390/molecules22010184

Abstract

Waterborne fluoropolymer emulsions were synthesized using the one-step semi-continuous seed emulsion polymerization of chlorotrifluoroethylene (CTFE), vinyl acetate (VAc),
-butyl acrylate (BA), Veova 10, and acrylic acid (AA). The main physical parameters of the polymer emulsions were tested and analyzed. Characteristics of the polymer films such as thermal stability, glass transition temperature, film-forming properties, and IR spectrum were studied. Meanwhile, the weatherability of fluoride coatings formulated by the waterborne fluoropolymer and other coatings were evaluated by the quick ultraviolet (QUV) accelerated weathering test, and the results showed that the fluoropolymer with more than 12% fluoride content possessed outstanding weather resistance. Moreover, scale-up and industrial-scale experiments of waterborne fluoropolymer emulsions were also performed and investigated.


Tunable Mechanical and Electrical Properties of Coaxial Electrospun Composite Nanofibers of P(VDF-TrFE) and P(VDF-TrFE-CTFE)

Tu-Ngoc Lam, Chia-Yin Ma, Po-Han Hsiao, Wen-Ching Ko, Yi-Jen Huang, Soo-Yeol Lee, Jayant Jain, E-Wen Huang
PMID: 33924977   DOI: 10.3390/ijms22094639

Abstract

The coaxial core/shell composite electrospun nanofibers consisting of relaxor ferroelectric P(VDF-TrFE-CTFE) and ferroelectric P(VDF-TrFE) polymers are successfully tailored towards superior structural, mechanical, and electrical properties over the individual polymers. The core/shell-TrFE/CTFE membrane discloses a more prominent mechanical anisotropy between the revolving direction (RD) and cross direction (CD) associated with a higher tensile modulus of 26.9 MPa and good strength-ductility balance, beneficial from a better degree of nanofiber alignment, the increased density, and C-F bonding. The interfacial coupling between the terpolymer P(VDF-TrFE-CTFE) and copolymer P(VDF-TrFE) is responsible for comparable full-frequency dielectric responses between the core/shell-TrFE/CTFE and pristine terpolymer. Moreover, an impressive piezoelectric coefficient up to 50.5 pm/V is achieved in the core/shell-TrFE/CTFE composite structure. Our findings corroborate the promising approach of coaxial electrospinning in efficiently tuning mechanical and electrical performances of the electrospun core/shell composite nanofiber membranes-based electroactive polymers (EAPs) actuators as artificial muscle implants.


Effect of non-solvent additives on the morphology, pore structure, and direct contact membrane distillation performance of PVDF-CTFE hydrophobic membranes

Libing Zheng, Zhenjun Wu, Yong Zhang, Yuansong Wei, Jun Wang
PMID: 27372116   DOI: 10.1016/j.jes.2015.09.023

Abstract

Four common types of additives for polymer membrane preparation including organic macromolecule and micromolecule additives, inorganic salts and acids, and the strong non-solvent H2O were used to prepare poly (vinylidene fluoride-co-chlorotrifluoroethylene) (PVDF-CTFE) hydrophobic flat-sheet membranes. Membrane properties including morphology, porosity, hydrophobicity, pore size and pore distribution were investigated, and the permeability was evaluated via direct contact membrane distillation (DCMD) of 3.5g/L NaCl solution in a DCMD configuration. Both inorganic and organic micromolecule additives were found to slightly influence membrane hydrophobicity. Polyethylene glycol (PEG), organic acids, LiCl, MgCl2, and LiCl/H2O mixtures were proved to be effective additives to PVDF-CTFE membranes due to their pore-controlling effects and the capacity to improve the properties and performance of the resultant membranes. The occurrence of a pre-gelation process showed that when organic and inorganic micromolecules were added to PVDF-CTFE solution, the resultant membranes presented a high interconnectivity structure. The membrane prepared with dibutyl phthalate (DBP) showed a nonporous surface and symmetrical cross-section. When H2O and LiCl/H2O mixtures were also used as additives, they were beneficial for solid-liquid demixing, especially when LiCl/H2O mixed additives were used. The membrane prepared with 5% LiCl+2% H2O achieved a flux of 24.53kg/(m(2)·hr) with 99.98% salt rejection. This study is expected to offer a reference not only for PVDF-CTFE membrane preparation but also for other polymer membranes.


Pd-catalyzed arylation of chlorotrifluoroethylene using arylboronic acids

Tetsuya Yamamoto, Tetsu Yamakawa
PMID: 22691065   DOI: 10.1021/ol3014107

Abstract

The palladium-catalyzed cross-coupling of chlorotrifluoroethylene and arylboronic acids proceeds in the presence of a base and H(2)O to provide α,β,β-trifluorostyrene derivatives in satisfactory yields.


Greatly enhanced energy density and patterned films induced by photo cross-linking of poly(vinylidene fluoride-chlorotrifluoroethylene)

Xiang-Zhong Chen, Zhi-Wei Li, Zhao-Xi Cheng, Ji-Zong Zhang, Qun-Dong Shen, Hai-Xiong Ge, Hai-Tao Li
PMID: 21432976   DOI: 10.1002/marc.201000478

Abstract

Greatly enhanced energy density in poly(vinylidene fluoride-chlorotrifluoroethylene) [P(VDF-CTFE)] is realized through interface effects induced by a photo cross-linking method. Being different from nanocomposites with lowered dielectric strength, the cross-linked P(VDF-CTFE)s possess a high breakdown field as well as remarkably elevated polarization, both of which contribute to the enhanced energy density as high as 22.5 J · cm(-3). Moreover, patterned thin films with various shapes and sizes are fabricated by photolithography, which sheds new light on the integration of PVDF-based electroactive polymers into organic microelectronic devices such as flexible pyroelectric/piezoelectric sensor arrays or non-volatile ferroelectric memory devices.


Effect of beta-naphthoflavone and phenobarbital on the nephrotoxicity of chlorotrifluoroethylene and 1,1-dichloro-2,2-difluoroethylene in the rat

Georges Morel, Masarin Ban, Pierre Bonnet, Danièle Zissu, Marie-Thérèse Brondeau
PMID: 15744758   DOI: 10.1002/jat.1048

Abstract

The role of cytochrome P450 activity in the nephrotoxicity of chlorotrifluoroethylene (CTFE) and 1,1-dichloro-2,2-difluoroethylene (DCDFE) was investigated in the male rat. Hepatic cytochrome P450 1A1 and principally P450 2B1/2 were induced by beta-naphthoflavone and phenobarbital, respectively. Nephrotoxicity was evaluated by investigating urine biochemical parameters, kidney histochemistry and histopathological modifications. Both CTFE and DCDFE induce severe nephrotoxicity in rats after 4 h of exposure to 200 and 100 ppm, respectively. Compared with controls, activity levels of gamma-glutamyltranspeptidase (gamma GT), aspartate aminotransferase (AST), alkaline phosphatase (ALP) and N-acetyl-beta-D-glucosaminidase (NAG) in 24-h urine were increased similarly, but urinary excretion of glucose, proteins and beta2-microglobulin (beta2-m) and serum urea and creatinine levels were increased. Histopathological and histochemical examinations of kidney sections of CTFE- and DCDFE-exposed rats revealed cellular necrosis and tubular lesions 24 h after exposure. Beta-naphthoflavone-pretreated rats were afforded some protection against the nephrotoxicity of CTFE and DCDFE. Phenobarbital did not modify DCDFE nephrotoxicity but afforded some protection against CTFE nephrotoxicity. In conclusion, CTFE and DCDFE are strong nephrotoxins. Cytochrome P450 1A1 is implicated in CTFE and DCDFE metabolism and one or several cytochromes induced by phenobarbital are implicated in CTFE metabolism. The P450 cytochromes involved in CTFE and DCDFE metabolism probably constitute detoxication metabolic pathways. The nephrotoxicity of CTFE and DCDFE is therefore subordinated to the cytochrome P450 activity involved in their metabolism.


Osteoblast attachment to a textured surface in the absence of exogenous adhesion proteins

Alvaro Mata, Xiaowei Su, Aaron J Fleischman, Shuvo Roy, Bruce A Banks, Sharon K Miller, Ronald J Midura
PMID: 15376920   DOI: 10.1109/tnb.2003.820268

Abstract

The present study investigated whether osteoblasts could attach to a culture substratum through a surface texture-dependent mechanism. Four test groups were used: (A) untextured, and three texture groups with maximum feature sizes of (B) <0.5 microm, (C) 2 microm, and (D) 4 microm, respectively. All surfaces were coated with the nonadhesive protein bovine serum albumin (BSA). Osteoblasts were allowed to adhere in serum-free medium for either 1 or 4 h, at which time nonadherent cells were removed. At 4 h, untextured surface A exhibited no cell attachment, while textured surfaces B, C, and D exhibited 9%, 32%, and 16% cell adhesion, respectively. At 16 h of incubation, adherent osteoblasts on textured surface C exhibited focal adhesion contacts and microfilament stress-fiber bundles. These results indicate that microtextured surfaces in the absence of exogenous adhesive proteins can facilitate osteoblast adhesion.


[Toxicity of trifluorochloroethylene]

J KOPECNY, D AMBROS
PMID: 14458320   DOI:

Abstract




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